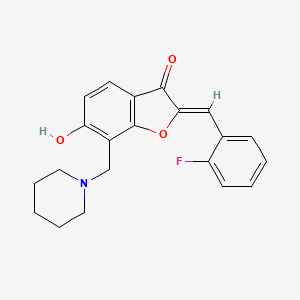

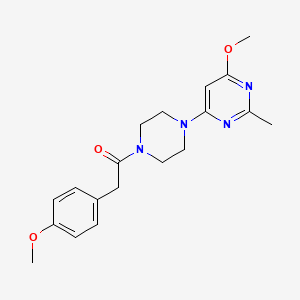

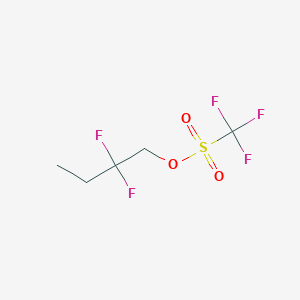

![molecular formula C12H9F6N3O2 B2627680 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole CAS No. 338394-09-5](/img/structure/B2627680.png)

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole” is a compound that has been synthesized and studied for its potential biological properties . It is part of a series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives .

Synthesis Analysis

The compound was synthesized through a multistep reaction sequence. The process involved the condensation of various aldehydes and acetophenones with a laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and cyclization . The specific details about other chemical reactions involving this compound are not provided in the retrieved sources.Scientific Research Applications

Complex Formation and Ligand Properties

The triazole derivative 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole and its variants have been studied for their ligand properties, specifically in metal complex formation. This involves the dynamic behavior of asymmetric tautomers, protonation of triazole nitrogen atoms, and formation of metal complexes with ions like FeIII, Al3+, and VO2+. These complexes are significant in studying ligand-metal interactions and have potential applications in catalysis and material science (Stucky et al., 2008).

Antimicrobial Applications

Triazole derivatives, including novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, have been synthesized and shown antimicrobial activities. These compounds could have implications in developing new antimicrobial agents, offering an avenue for combating drug-resistant microbes (Al‐Azmi & Mahmoud, 2020).

Electron-Withdrawing and Electron-Transporting Properties

The electron-withdrawing power of triazole derivatives has been characterized, comparing them to other azoles and diazinyl substituents. This has implications in electronic applications, where triazole derivatives could be used as components in electronic materials or as electron-withdrawing groups in various chemical syntheses (Abbotto et al., 1999). Furthermore, the incorporation of trifluoromethyl groups in triazole derivatives, enhancing electron affinity, has been examined for their potential in light-emitting devices and electronic applications (Chen & Chen, 2004).

Synthesis and Characterization of Triazolium Salts

New triazolium compounds have been synthesized and characterized, revealing their structural properties and non-bonded interactions. This research adds to the understanding of triazolium compounds' chemistry, which could be relevant in various fields, including material science and synthetic chemistry (Lawal & Bala, 2020).

Bio-Evaluation of Triazole-Pyridine Hybrid Analogues

Triazole-pyridine hybrids have been synthesized and evaluated for their antimicrobial properties, providing a basis for developing new antimicrobial agents and contributing to the fight against drug-resistant strains (Jha & Atchuta Ramarao, 2017).

Mechanism of Action

Target of Action

The primary target of the compound 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole is the enzyme α-glucosidase . This enzyme plays a crucial role in the breakdown of carbohydrates into simple sugars, which are then absorbed into the bloodstream .

Mode of Action

This compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream .

Biochemical Pathways

By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals .

Pharmacokinetics

It is suggested that most of the synthesized compounds follow lipinski’s rule of 5 , which predicts good absorption or permeation.

Result of Action

The molecular and cellular effects of this compound’s action result in a decrease in blood glucose levels . This is particularly beneficial for managing conditions like diabetes, where blood glucose levels are often elevated .

Biochemical Analysis

Biochemical Properties

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as AURKA and VEGFR-2, which are involved in cell signaling and cancer progression . The compound forms hydrogen bonds with key amino acid residues in these enzymes, leading to inhibition of their activity. This interaction is significant as it can potentially disrupt cancer cell proliferation and angiogenesis.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly glioblastoma cells, the compound has been observed to induce cytotoxicity and apoptosis . It influences cell function by interfering with cell signaling pathways, leading to reduced cell proliferation and increased cell death. Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes such as AURKA and VEGFR-2, inhibiting their catalytic activity . This inhibition disrupts downstream signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound’s ability to form stable hydrogen bonds with specific amino acid residues is key to its inhibitory action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, with sustained inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, binding to plasma proteins can influence its distribution and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting target enzymes and disrupting cellular processes.

Properties

IUPAC Name |

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6N3O2/c13-11(14,15)4-22-7-1-2-9(23-5-12(16,17)18)8(3-7)10-19-6-20-21-10/h1-3,6H,4-5H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFUAUVOVUKJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C2=NC=NN2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

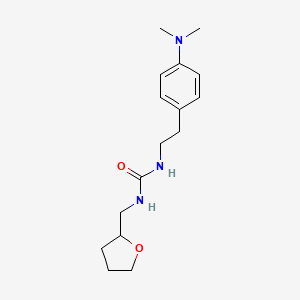

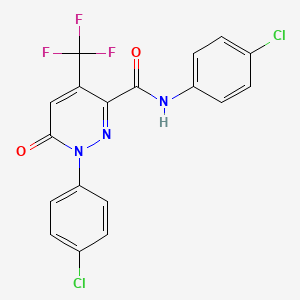

![3-[[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2627607.png)

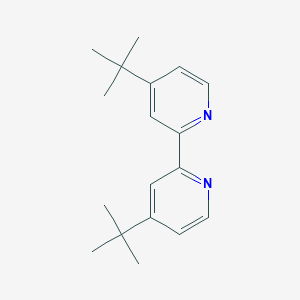

![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

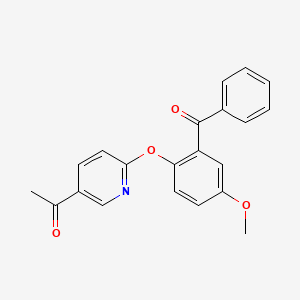

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2627609.png)